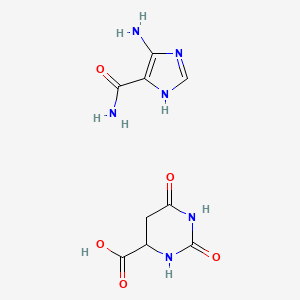

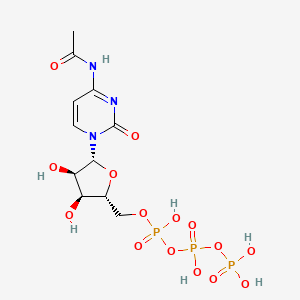

![molecular formula C33H44N6O4 B10775273 (3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)

(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

PS372424 is synthesized through a series of chemical reactions involving the coupling of specific amino acid fragments. The synthesis typically involves the following steps:

Formation of the tetrahydroisoquinoline-arginine motif: This step aligns with the Pro-Arg motif of CXCL10.

Coupling with cyclohexylmethylamine: This step involves the formation of a peptide bond between the tetrahydroisoquinoline-arginine motif and cyclohexylmethylamine.

Addition of the phenylbutanoyl group:

Industrial Production Methods

The industrial production of PS372424 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development applications .

Análisis De Reacciones Químicas

Types of Reactions

PS372424 undergoes several types of chemical reactions, including:

Phosphorylation: PS372424 induces phosphorylation of extracellular signal-regulated kinases (ERK) in T cells.

Binding Reactions: It competes for binding with radiolabeled CXCL10 to membranes prepared from HEK293/CXCR3 Gqi5 cells.

Common Reagents and Conditions

Phosphorylation: This reaction typically occurs in the presence of kinases and ATP.

Binding Reactions: These reactions are conducted under controlled conditions using radiolabeled ligands and specific cell lines.

Major Products Formed

The major products formed from these reactions include phosphorylated ERK and bound CXCR3 receptors .

Aplicaciones Científicas De Investigación

PS372424 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the binding and activation of CXCR3 receptors.

Biology: Investigated for its role in T-cell migration and its potential to modulate immune responses.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis.

Industry: Utilized in the development of new drugs targeting chemokine receptors .

Mecanismo De Acción

PS372424 exerts its effects by specifically binding to and activating the CXCR3 receptor. This activation leads to the internalization of the receptor and subsequent phosphorylation of ERK. The compound also induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells. This mechanism results in the inhibition of T-cell migration towards chemokines present in synovial fluid from patients with active rheumatoid arthritis .

Comparación Con Compuestos Similares

Similar Compounds

CXCL10: A natural ligand for CXCR3 with similar binding properties.

CXCL11: Another natural ligand for CXCR3 with comparable biological activity.

PS372424 hydrochloride: A salt form of PS372424 with enhanced water solubility and stability

Uniqueness

PS372424 is unique due to its high specificity for the human CXCR3 receptor and its potent anti-inflammatory activity. Unlike natural ligands, PS372424 is a synthetic compound designed to mimic the Pro-Arg motif of CXCL10, providing a highly specific and effective tool for studying CXCR3-mediated signaling pathways .

Propiedades

Fórmula molecular |

C33H44N6O4 |

|---|---|

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1 |

Clave InChI |

KEDBAZLDJVHMAV-NSOVKSMOSA-N |

SMILES isomérico |

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

SMILES canónico |

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

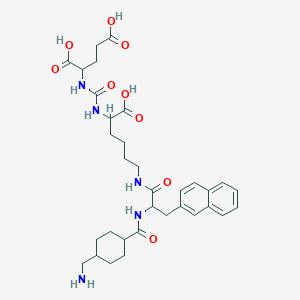

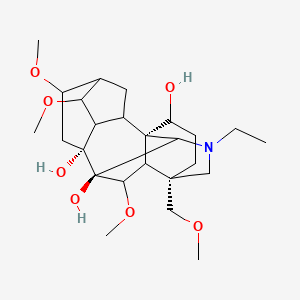

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)

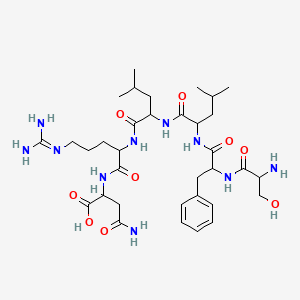

![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)

![(3E,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775252.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)

![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)

![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)